4-Bromo-2-(2-(2-((4-chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate
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Overview
Description
4-Bromo-2-(2-(2-((4-chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C28H20BrClN2O4 and a molecular weight of 563.84 g/mol . This compound is known for its unique structure, which includes bromine, chlorine, and benzoyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-Bromo-2-(2-(2-((4-chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Chlorobenzylation: The attachment of a 4-chlorobenzyl group to the intermediate compound.
Benzoylation: The addition of a benzoyl group to form the final product.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity
Chemical Reactions Analysis
4-Bromo-2-(2-(2-((4-chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Bromo-2-(2-(2-((4-chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-(2-((4-chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The compound’s bromine and chlorine atoms can participate in halogen bonding, while the benzoyl groups can engage in π-π interactions with aromatic systems. These interactions can affect various biochemical pathways, although detailed studies on the exact mechanisms are limited .
Comparison with Similar Compounds
Similar compounds to 4-Bromo-2-(2-(2-((4-chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate include:
4-Bromo-2-(2-(4-((4-chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-methylbenzoate: This compound has a similar structure but includes a methyl group on the benzoate moiety.
4-(5-Bromo-2-chlorobenzyl)phenyl ethyl ether: This compound features a similar bromine and chlorine substitution pattern but differs in the ether linkage.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
769152-05-8 |
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Molecular Formula |
C28H20BrClN2O4 |
Molecular Weight |
563.8 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C28H20BrClN2O4/c29-22-12-15-25(36-28(34)20-6-2-1-3-7-20)21(16-22)17-31-32-27(33)24-8-4-5-9-26(24)35-18-19-10-13-23(30)14-11-19/h1-17H,18H2,(H,32,33)/b31-17+ |
InChI Key |
SQDLIKKWJIZLSG-KBVAKVRCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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